4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide
Description
4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is a halogenated thiazole derivative with a molecular formula of C₁₁H₁₂BrClN₂OS and a molecular weight of 343.65 g/mol (based on isotopic mass calculations) . The compound features a thiazole core substituted with a 5-chloro-2-methoxy-4-methylphenyl group at the 4-position and an amine group at the 2-position, forming a hydrobromide salt.
The compound’s synthesis typically involves condensation reactions between appropriately substituted phenyl precursors and thiazole intermediates, as inferred from analogous syntheses in the literature (e.g., ethanol-mediated reactions for related thiazol-2-amine derivatives) .
Properties
IUPAC Name |
4-(5-chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS.BrH/c1-6-3-10(15-2)7(4-8(6)12)9-5-16-11(13)14-9;/h3-5H,1-2H3,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCIGMWAGYSGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CSC(=N2)N)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Substitution Reaction: The chloro-substituted methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable chloro-substituted methoxyphenyl halide.
Amine Introduction: The amine group can be introduced through a reductive amination reaction using an appropriate amine precursor and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-(5-chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide demonstrate effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's structure allows it to interfere with bacterial cell wall synthesis or function as an enzyme inhibitor .
Anticancer Potential
Thiazole-containing compounds have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to target specific cellular pathways makes it a candidate for further development in oncology .
Neuropharmacological Effects
Research into thiazole derivatives has revealed potential neuropharmacological effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .
Case Studies
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Key Observations :
- The 5-chloro-2-methoxy-4-methylphenyl group in the target compound provides a balance of steric bulk and electronic effects compared to the 3,4-dichlorophenyl group in , which may reduce solubility but enhance receptor-binding specificity.
- Fluorine substitution in increases metabolic stability but reduces molecular weight compared to the brominated salt in the target compound.
Key Observations :
Key Observations :
- Unlike TH-644 , which has a fluorophenyl group, the target compound’s methoxy group may reduce electron-deficient interactions critical for anti-inflammatory activity .
Biological Activity
4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and research findings.
- Common Name : this compound
- CAS Number : 1049753-99-2
- Molecular Formula : C11H12BrClN2OS
- Molecular Weight : 335.648 g/mol
Biological Activity Overview
The biological activity of thiazole compounds, including this compound, is primarily attributed to their interaction with various biological targets, including enzymes and receptors involved in cell signaling and proliferation.
Antitumor Activity
Thiazole derivatives have been extensively studied for their antitumor properties. The compound has shown promising results in inhibiting cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | Induces apoptosis via Bcl-2 pathway |
| U251 (glioblastoma) | < 20 | Cell cycle arrest at G2/M phase |
Research indicates that the presence of electron-withdrawing groups (such as chlorine) enhances the cytotoxicity of thiazole compounds against various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits significant antibacterial activity against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Comparison |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Comparable to norfloxacin |
| Escherichia coli | 64 µg/mL | Comparable to ampicillin |
The structure activity relationship (SAR) studies suggest that the methoxy and chloro substituents play a crucial role in enhancing the antimicrobial efficacy of the compound .
Case Studies and Research Findings
- Antitumor Efficacy : In a study published by MDPI, thiazole derivatives were shown to inhibit key protein kinases associated with tumor growth, leading to cell cycle arrest and apoptosis in cancer cells. The specific compound demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Studies : A comparative analysis of thiazole derivatives indicated that those with halogen substituents exhibited superior antibacterial properties. The compound was found to be effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
- Molecular Dynamics Simulations : Computational studies have provided insights into the binding interactions of thiazole derivatives with target proteins, revealing that hydrophobic interactions significantly contribute to their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
